Xmu-MP-1

Description

BenchChem offers high-quality Xmu-MP-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xmu-MP-1 including the price, delivery time, and more detailed information at info@benchchem.com.

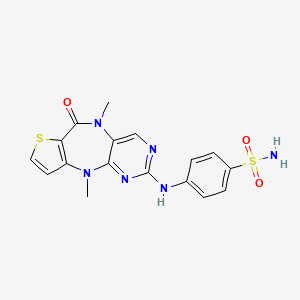

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHKIFCGOZTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Xmu-MP-1: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, tissue regeneration, and cell proliferation, making Xmu-MP-1 a valuable tool for both basic research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of Xmu-MP-1, detailing its effects on the Hippo signaling cascade, summarizing key quantitative data, and outlining typical experimental protocols.

Core Mechanism: Inhibition of the Hippo Pathway

The primary mechanism of action of Xmu-MP-1 is the reversible and selective inhibition of MST1 and MST2 kinases.[2][3] In the canonical Hippo signaling pathway, MST1/2 form a complex with the scaffold protein SAV1 to phosphorylate and activate the LATS1/2 kinases. LATS1/2, in conjunction with MOB1, then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[4] Phosphorylation of YAP/TAZ leads to their sequestration in the cytoplasm and subsequent degradation, preventing their nuclear translocation and interaction with TEAD transcription factors.[4]

Xmu-MP-1 competitively binds to the ATP-binding pocket of MST1/2, preventing their autophosphorylation and the subsequent phosphorylation of downstream targets.[1][5] This inhibition of the MST1/2 kinase activity leads to the dephosphorylation and activation of YAP/TAZ.[6][7] Activated YAP/TAZ then translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation, survival, and tissue regeneration, such as CTGF and CYR61.[8][9]

Signaling Pathway Diagram

Caption: Xmu-MP-1 inhibits MST1/2, leading to YAP/TAZ activation and gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of Xmu-MP-1 from various studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Assay Type | Reference |

| MST1 | 71.1 ± 12.9 | Enzyme-linked immunosorbent assay | [1][2] |

| MST2 | 38.1 ± 6.9 | Enzyme-linked immunosorbent assay | [1][2] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Line | Concentration | Effect | Reference |

| HepG2 | 0.1 - 10 µM | Dose-dependent reduction of p-LATS1/2 and p-YAP | [1][6] |

| Neonatal Rat Cardiomyocytes (NRCM) | 1 - 5 µM | >5-fold increase in YAP activity | [10] |

| Hematopoietic Tumor Cells | 2.5 µM | Increased caspase 3/7 activity | [6] |

| Mouse Chondrocytes | Not specified | Rescued IL-1β-induced decrease in YAP expression | [4] |

Table 3: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Dosage | Route | Key Findings | Reference |

| Mice (Liver Injury) | 1 - 3 mg/kg | Intraperitoneal | Augmented liver repair and regeneration | [1][3] |

| Mice (Intestinal Injury) | 1 - 3 mg/kg | Intraperitoneal | Augmented intestinal repair | [1][3] |

| Mice (Pressure Overload-induced Cardiac Hypertrophy) | 1 mg/kg (every other day) | Intraperitoneal | Improved cardiac function, reduced apoptosis and fibrosis | [10] |

| Rats | Not specified | Intraperitoneal | Half-life of 1.2 hours, bioavailability of 39.5% | [1] |

| Mice (LPS-induced Acute Lung Injury) | 1 mg/kg | Intraperitoneal | Attenuated tissue injury | [9] |

Key Experimental Protocols

Below are detailed methodologies for commonly cited experiments used to characterize the mechanism of action of Xmu-MP-1.

In Vitro Kinase Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Xmu-MP-1 against MST1 and MST2.

Methodology:

-

Recombinant human MST1 or MST2 protein is incubated with a specific substrate (e.g., a peptide derived from MOB1) in a kinase reaction buffer containing ATP.

-

A serial dilution of Xmu-MP-1 is added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

-

The reaction is stopped, and the level of substrate phosphorylation is quantified using a phosphorylation-specific antibody in an ELISA format.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot Analysis of Hippo Pathway Phosphorylation

Objective: To assess the effect of Xmu-MP-1 on the phosphorylation status of key Hippo pathway components in cultured cells.

Methodology:

-

Cells (e.g., HepG2) are seeded and cultured to a desired confluency.

-

Cells are treated with various concentrations of Xmu-MP-1 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MST1/2, LATS1/2, YAP, and MOB1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

YAP/TAZ Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of Xmu-MP-1 on the subcellular localization of YAP/TAZ.

Methodology:

-

Cells are grown on glass coverslips.

-

Cells are treated with Xmu-MP-1 or a vehicle control.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Cells are incubated with a primary antibody against YAP or TAZ.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope.

-

The nuclear-to-cytoplasmic fluorescence intensity ratio is quantified to assess translocation.

In Vivo Mouse Model of Tissue Injury

Objective: To evaluate the in vivo efficacy of Xmu-MP-1 in promoting tissue repair and regeneration.

Methodology:

-

A model of tissue injury is induced in mice (e.g., partial hepatectomy for liver regeneration, or administration of dextran sulfate sodium (DSS) for colitis).

-

Mice are treated with Xmu-MP-1 (e.g., 1-3 mg/kg via intraperitoneal injection) or a vehicle control at specified time points.

-

Animal health and survival are monitored.

-

At the end of the experiment, tissues are harvested for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for Hippo pathway components, qPCR for YAP/TAZ target genes).

Experimental Workflow Diagram

Caption: A typical workflow for characterizing Xmu-MP-1's effects in vitro and in vivo.

Conclusion

Xmu-MP-1 is a well-characterized inhibitor of MST1/2 kinases that potently activates the YAP/TAZ transcriptional co-activators. Its ability to promote cell proliferation and survival has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential for regenerative medicine and as a tool to study the complex biology of the Hippo pathway. This guide provides a foundational understanding of its core mechanism of action for professionals in the field of drug discovery and biomedical research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

Xmu-MP-1: A Technical Guide to a Potent MST1/2 Inhibitor for Tissue Regeneration and Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] Discovered by a research team from Xiamen University and Peking University, this compound has garnered significant interest for its ability to promote tissue repair and regeneration in various organs, including the liver, intestines, and skin.[3][4] Xmu-MP-1 functions by blocking the kinase activity of MST1/2, which in turn leads to the activation of the downstream effector protein, Yes-associated protein (YAP).[2][3] This technical guide provides an in-depth overview of Xmu-MP-1, covering its discovery, chemical synthesis, mechanism of action, and key experimental protocols for its characterization.

Chemical Synthesis

Xmu-MP-1, with the chemical name 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1][5]diazepin-2-yl)amino)benzenesulfonamide, was identified through a high-throughput screening of a kinase-directed compound library.[3] While a detailed, step-by-step synthesis protocol is provided in the supplementary materials (fig. S2) of the original discovery publication by Fan et al. in Science Translational Medicine (2016), the general synthesis involves the construction of the core pyrimido[5,4-b]thieno[3,2-e][1][5]diazepine ring system followed by the addition of the benzenesulfonamide group. The synthesis of related thieno[3,2-e][1][5]diazepine and pyrimido[4,5-b][1][5]diazepine structures has been described in the literature, providing a basis for understanding the synthetic strategy.

Mechanism of Action: The Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. In a simplified model, the core kinase cassette consists of MST1/2 and LATS1/2. When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. This prevents YAP from entering the nucleus and promoting the transcription of genes involved in cell proliferation and survival.

Xmu-MP-1 exerts its effects by directly inhibiting the kinase activity of MST1 and MST2.[2] This inhibition prevents the phosphorylation and activation of LATS1/2, which in turn leads to the dephosphorylation and activation of YAP.[1] Activated YAP then translocates to the nucleus, where it binds to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes.

Quantitative Data

The following tables summarize the key quantitative data for Xmu-MP-1 from various studies.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference |

| MST1 | 71.1 | [2] |

| MST2 | 38.1 | [2] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | Effect | Concentration | Reference |

| HepG2 | p-MOB1, p-LATS1/2, p-YAP reduction | Dose-dependent inhibition | 0.1 - 10 µM | [2] |

| Hematopoietic tumor cell lines (Namalwa, Raji, Ramos, Jurkat, Daudi) | Cell Viability (EC50) | Inhibition of growth | 1.21 - 2.7 µM | [1] |

| Neonatal rat cardiomyocytes | Apoptosis reduction | Significant reduction | 1 - 5 µM | |

| Neonatal rat cardiomyocytes | YAP activity | >5-fold increase | 1 - 5 µM |

Table 3: In Vivo Efficacy

| Animal Model | Condition | Dosage | Effect | Reference |

| Mouse | Acute and chronic liver injury | 1 - 3 mg/kg (i.p.) | Augmented liver repair and regeneration | [3] |

| Mouse | Intestinal injury | 1 - 3 mg/kg (i.p.) | Augmented intestinal repair | [3] |

| Mouse | Pressure overload-induced hypertrophy | 1 mg/kg (i.p. every other day) | Improved cardiac contractility, reduced hypertrophy |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Xmu-MP-1.

MST1/2 Kinase Inhibition Assay (ELISA-based)

This protocol describes a high-throughput biochemical assay to screen for and characterize inhibitors of MST1/2 kinases.

Materials:

-

Recombinant MST1 or MST2 kinase

-

Recombinant MOB1 protein (substrate)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Anti-phospho-MOB1 antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplate

Procedure:

-

Coat a 96-well microplate with recombinant MOB1 protein overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare a reaction mixture containing MST1 or MST2 kinase, ATP, and varying concentrations of Xmu-MP-1 in the assay buffer.

-

Add the reaction mixture to the wells and incubate for 1 hour at 30°C.

-

Wash the plate three times with wash buffer.

-

Add the anti-phospho-MOB1 antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the TMB substrate and incubate in the dark for 15-30 minutes.

-

Add the stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value of Xmu-MP-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Xmu-MP-1 on the viability of hematopoietic tumor cells.

Materials:

-

Hematopoietic cell lines (e.g., Namalwa)

-

RPMI-1640 medium supplemented with 10% FBS

-

Xmu-MP-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of Xmu-MP-1 (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Materials:

-

Namalwa cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Xmu-MP-1

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

White-walled 96-well plate

Procedure:

-

Seed Namalwa cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 80 µL of medium.[5]

-

Treat cells with various concentrations of Xmu-MP-1 (e.g., 0.3, 0.6, 1.25, 2.5 µM) and a vehicle control for 48 hours.[5]

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 30 minutes in the dark.[5]

-

Measure the luminescence of each well using a luminometer.

-

Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Western Blotting for Hippo Pathway Proteins

This protocol is for the detection of the phosphorylation status of key Hippo pathway proteins.

Materials:

-

HepG2 cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-LATS1, anti-LATS1, anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat HepG2 cells with Xmu-MP-1 at desired concentrations for the appropriate time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Immunofluorescence for YAP Nuclear Translocation

This protocol allows for the visualization of YAP localization within the cell.

Materials:

-

HepG2 cells

-

Glass coverslips

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-YAP)

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Seed HepG2 cells on glass coverslips in a 24-well plate.

-

Treat the cells with Xmu-MP-1 or a vehicle control.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with the anti-YAP primary antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Conclusion

Xmu-MP-1 represents a significant advancement in the field of regenerative medicine and oncology. As a potent and selective inhibitor of MST1/2, it provides a powerful tool to modulate the Hippo signaling pathway and promote tissue repair. Its dual role in promoting regeneration in healthy tissues while inhibiting the growth of certain cancer types highlights the complex, context-dependent nature of the Hippo pathway. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of Xmu-MP-1 and the development of novel drugs targeting the Hippo signaling cascade. Further investigation into its long-term safety and efficacy in various disease models is warranted to fully realize its clinical promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

Beyond MST1/2: An In-depth Technical Guide to the Target Profile of Xmu-MP-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein interactions of Xmu-MP-1, a potent inhibitor of the Hippo signaling pathway, with a specific focus on its targets beyond the well-characterized Mammalian Sterile 20-like kinases 1 and 2 (MST1/2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support researchers and drug development professionals in their understanding and application of this small molecule inhibitor.

Introduction

Xmu-MP-1 is a reversible and selective ATP-competitive inhibitor of MST1/2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1] By inhibiting MST1/2, Xmu-MP-1 blocks the phosphorylation of downstream effectors such as Large Tumor Suppressor Kinases 1/2 (LATS1/2) and MOB Kinase Activator 1 (MOB1), leading to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[1] This modulation of the Hippo pathway has demonstrated therapeutic potential in promoting tissue repair and regeneration.[2] However, a comprehensive understanding of its full target landscape is crucial for predicting potential off-target effects and for the development of more selective inhibitors. Kinome-wide profiling has revealed that Xmu-MP-1 interacts with a number of other kinases, highlighting the importance of considering these off-target interactions in experimental design and interpretation.

Core On-Target Activity: The Hippo Signaling Pathway

The primary targets of Xmu-MP-1 are MST1 (also known as STK4) and MST2 (also known as STK3), the core upstream kinases of the Hippo signaling pathway. This pathway plays a crucial role in the regulation of organ size, cell proliferation, and apoptosis.[3] In a simplified model, the activation of MST1/2 initiates a phosphorylation cascade that ultimately leads to the phosphorylation and cytoplasmic sequestration of YAP, thereby inhibiting its transcriptional activity. By inhibiting MST1/2, Xmu-MP-1 effectively deactivates this inhibitory cascade, freeing YAP to enter the nucleus and promote the expression of genes involved in cell growth and proliferation.

Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1.

Off-Target Profile of Xmu-MP-1

Kinome-wide screening using the KINOMEscan™ platform has provided valuable insights into the broader target profile of Xmu-MP-1. The following tables summarize the quantitative data for the off-target kinases identified in the original study by Fan et al. (2016).

Table 1: High-Affinity Off-Target Kinases of Xmu-MP-1

This table presents the kinases that showed the most significant binding to Xmu-MP-1 in the KINOMEscan™ assay, as indicated by a low percentage of control binding.

| Target Kinase | Gene Symbol | Kinase Family | % Control @ 1µM | Dissociation Constant (Kd) (nM) |

| Aurora Kinase A | AURKA | Aurora | 0.5 | 18 |

| Aurora Kinase B | AURKB | Aurora | 1.5 | 49 |

| Thousand and one amino acid kinase 1 | TAOK1 | STE20 | 2.5 | 72 |

| Thousand and one amino acid kinase 2 | TAOK2 | STE20 | 3.5 | 110 |

| Thousand and one amino acid kinase 3 | TAOK3 | STE20 | 1.0 | 32 |

| Janus Kinase 1 | JAK1 | Tyrosine | 5.0 | 180 |

| Mitogen-activated protein kinase kinase kinase 2 | MAP3K2 | STE11 | 8.0 | 300 |

| Mitogen-activated protein kinase kinase kinase 3 | MAP3K3 | STE11 | 6.0 | 220 |

| Unc-51 like kinase 1 | ULK1 | Ser/Thr | 9.0 | 350 |

| Unc-51 like kinase 2 | ULK2 | Ser/Thr | 7.0 | 260 |

Data extracted and compiled from the supplementary materials of Fan et al., Science Translational Medicine, 2016.

Table 2: Additional Off-Target Kinases with Moderate Affinity

This table includes other kinases that demonstrated notable interaction with Xmu-MP-1.

| Target Kinase | Gene Symbol | Kinase Family | % Control @ 1µM |

| Serine/threonine-protein kinase 26 | STK26 | STE20 | 12 |

| Serine/threonine-protein kinase 33 | STK33 | CAMK | 15 |

| Serine/threonine-protein kinase 36 | STK36 | Other | 18 |

| Serine/threonine-protein kinase 38 | STK38 | AGC | 20 |

| Serine/threonine-protein kinase 38 like | STK38L | AGC | 22 |

| Serine/threonine-protein kinase 40 | STK40 | Other | 25 |

Data extracted and compiled from the supplementary materials of Fan et al., Science Translational Medicine, 2016.

Experimental Protocols

KINOMEscan™ Assay

The KINOMEscan™ platform (DiscoverX) was utilized to determine the kinase selectivity of Xmu-MP-1. This method is an active site-directed competition binding assay that is independent of ATP.

Principle: The assay measures the ability of a test compound (Xmu-MP-1) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol Outline:

-

Kinase-Ligand Binding: A panel of DNA-tagged recombinant human kinases is incubated with the immobilized active-site directed ligand in the presence of the test compound (Xmu-MP-1) or a DMSO control.

-

Washing: Unbound kinase is washed away.

-

Elution and Quantification: The amount of kinase bound to the solid support is measured by eluting the DNA tags and quantifying them using qPCR.

-

Data Analysis: The results are reported as "% Control", which is calculated as: (Signal with compound / Signal with DMSO) x 100. A lower % Control value indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

In Vitro MST1/2 Kinase Assay

This assay is used to determine the inhibitory activity of Xmu-MP-1 against its primary targets, MST1 and MST2.

Materials:

-

Recombinant human MST1 or MST2 kinase

-

Recombinant MOB1 (as substrate)

-

Xmu-MP-1

-

ATP (radiolabeled or with a detection system)

-

Kinase assay buffer

-

SDS-PAGE and Western blotting reagents

Protocol Outline:

-

Reaction Setup: Recombinant MST1 or MST2 is incubated with the substrate (MOB1) in the kinase assay buffer.

-

Inhibitor Addition: Xmu-MP-1 at various concentrations is added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

Termination: The reaction is stopped, typically by adding SDS-PAGE sample buffer.

-

Detection of Phosphorylation: The level of MOB1 phosphorylation is assessed by Western blotting using a phospho-specific antibody. Alternatively, if radiolabeled ATP is used, the incorporation of the radiolabel into MOB1 is quantified.

-

IC50 Determination: The concentration of Xmu-MP-1 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for kinase inhibitor profiling and the logical relationship of Xmu-MP-1's on- and off-target effects.

Caption: A generalized workflow for kinase inhibitor profiling and validation.

Caption: Logical relationship of Xmu-MP-1's on-target and off-target effects.

Conclusion

Xmu-MP-1 is a valuable tool for studying the Hippo signaling pathway and holds promise for regenerative medicine. However, its utility in research and potential clinical development necessitates a thorough understanding of its complete target profile. The data presented in this guide highlight that Xmu-MP-1 interacts with several kinases beyond MST1/2, some with high affinity. These off-target interactions, particularly with kinases involved in cell cycle regulation like Aurora kinases, should be carefully considered when interpreting experimental results and evaluating the therapeutic potential of Xmu-MP-1 and its analogs. This guide provides a foundational resource for researchers to navigate the complexities of Xmu-MP-1's mechanism of action and to inform the design of future studies and the development of next-generation Hippo pathway inhibitors.

References

Xmu-MP-1 Signaling Cascade: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Signaling Cascade and Downstream Effectors of Xmu-MP-1 for Researchers, Scientists, and Drug Development Professionals.

Abstract

Xmu-MP-1 is a potent, selective, and reversible small molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] By targeting MST1/2, Xmu-MP-1 effectively blocks the canonical Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activator Yes-associated protein (YAP).[2][3] This guide provides a comprehensive overview of the Xmu-MP-1 signaling cascade, its downstream effectors, and detailed experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of tissue regeneration, cancer biology, and drug development.

Introduction to Xmu-MP-1 and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, apoptosis, and stem cell self-renewal.[2] Dysregulation of this pathway is implicated in the development of various cancers and degenerative diseases. The core of the Hippo pathway in mammals consists of a kinase cascade including MST1/2 and Large Tumor Suppressor 1/2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates and inactivates the transcriptional co-activator YAP and its paralog, TAZ. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation.

Xmu-MP-1 was identified through a high-throughput screening as a selective inhibitor of MST1/2.[2] Its ability to modulate the Hippo pathway has positioned it as a valuable tool for studying tissue repair and regeneration.[2][4] In preclinical models, Xmu-MP-1 has been shown to promote the regeneration of liver and intestinal tissues and protect the heart from pressure overload-induced damage.[2][4] Conversely, in certain cancer types, such as hematopoietic tumors, Xmu-MP-1 can induce cell cycle arrest, apoptosis, and autophagy.[5][6]

Mechanism of Action of Xmu-MP-1

Xmu-MP-1 is an ATP-competitive inhibitor of MST1 and MST2.[7] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation. This inhibition disrupts the entire downstream Hippo signaling cascade.

The primary molecular consequence of MST1/2 inhibition by Xmu-MP-1 is the reduced phosphorylation of LATS1/2 and its co-factor MOB1.[3][8] This leads to the dephosphorylation and activation of YAP.[3] Activated YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[9]

Quantitative Data

The following tables summarize the key quantitative data for Xmu-MP-1 from various studies.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) | Reference |

| MST1 | 71.1 ± 12.9 | [3] |

| MST2 | 38.1 ± 6.9 | [3] |

Table 2: Cellular Activity (EC₅₀) in Hematopoietic Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |

| Namalwa | Burkitt's Lymphoma | 1.20 | [5] |

| Raji | Burkitt's Lymphoma | ~1.5 | [5] |

| Ramos | Burkitt's Lymphoma | ~2.0 | [5] |

| Jurkat | T-cell Leukemia | ~2.7 | [5] |

| Daudi | Burkitt's Lymphoma | ~2.5 | [5] |

Downstream Effectors and Cellular Outcomes

The inhibition of the Hippo pathway by Xmu-MP-1 leads to a variety of cellular responses that are highly context-dependent.

-

Tissue Regeneration and Proliferation: In normal tissues such as the liver and intestine, Xmu-MP-1 promotes cell proliferation and regeneration by activating YAP.[2] This has been observed in models of acute and chronic liver injury.[3]

-

Cardioprotection: Xmu-MP-1 has been shown to protect the heart from pressure overload by reducing cardiomyocyte apoptosis and fibrosis.[4]

-

Anti-tumor Effects in Hematopoietic Cancers: In contrast to its regenerative effects in normal tissues, Xmu-MP-1 induces cytostatic and cytotoxic effects in hematopoietic tumor cells.[5][6] This includes:

-

Neuroprotection: In models of Alzheimer's disease, Xmu-MP-1 has demonstrated neuroprotective effects by reducing tau phosphorylation, amyloid-beta deposition, and neuronal apoptosis.[10]

-

Cartilage Protection: In osteoarthritis models, Xmu-MP-1 has been shown to inhibit cartilage degradation and chondrocyte apoptosis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Xmu-MP-1.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to assess the effect of Xmu-MP-1 on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete medium.[5]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of Xmu-MP-1 (e.g., 0.3, 0.6, 1.25, 2.5 µM) dissolved in DMSO.[5] A DMSO-only control should be included.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

-

MTS/MTT Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS/MTT reagent to each well.[5]

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.[5]

-

Compound Treatment: Treat cells with desired concentrations of Xmu-MP-1 for 48 hours.[5]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the prepared reagent to each well.

-

Incubation: Incubate at room temperature for 30 minutes to 1 hour, protected from light.[5]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the cell number or a vehicle control.

Western Blot Analysis for Phosphorylation Status

This technique is used to determine the phosphorylation status of key proteins in the Hippo pathway.

-

Cell Lysis: Treat cells with Xmu-MP-1 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MST1/2, MST1, p-MOB1, MOB1, p-LATS1, LATS1, p-YAP, and YAP overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]

Conclusion

Xmu-MP-1 is a powerful research tool for elucidating the complex roles of the Hippo signaling pathway in health and disease. Its selective inhibition of MST1/2 kinases provides a specific means to activate the downstream effector YAP, offering therapeutic potential for tissue regeneration. Conversely, its ability to induce cell death in certain cancer contexts highlights its potential as an anti-cancer agent. This guide provides a foundational understanding of the Xmu-MP-1 signaling cascade and the experimental approaches to study its effects, aiming to facilitate further research and drug development efforts targeting the Hippo pathway.

References

- 1. preprints.org [preprints.org]

- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]

- 12. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1 Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice | MDPI [mdpi.com]

Xmu-MP-1: A Deep Dive into its Effects on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] This pathway is a critical regulator of organ size, tissue regeneration, cell proliferation, and apoptosis.[3][4] Dysregulation of the Hippo pathway is frequently observed in various human cancers.[3] Xmu-MP-1 acts by blocking the kinase activity of MST1/2, which in turn prevents the phosphorylation of the downstream effectors LATS1/2 and subsequently the transcriptional co-activator Yes-associated protein (YAP).[5][6] This inhibition leads to the nuclear translocation and activation of YAP, promoting the transcription of genes involved in cell growth and proliferation.[5][6] However, the ultimate effect of Xmu-MP-1 on cell fate—whether it promotes proliferation or induces apoptosis—appears to be highly context- and cell-type-dependent. This guide provides a comprehensive technical overview of the dual roles of Xmu-MP-1 in modulating cell proliferation and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: The Hippo Signaling Pathway

Xmu-MP-1 is a reversible and selective inhibitor of MST1 and MST2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][5] In the canonical Hippo pathway, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates LATS1/2 kinases.[3] Activated LATS1/2 then phosphorylates YAP, leading to its cytoplasmic retention and subsequent degradation.[3] By inhibiting MST1/2, Xmu-MP-1 disrupts this phosphorylation cascade, resulting in the dephosphorylation and activation of YAP.[5][6] Activated YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of target genes that regulate cell proliferation and inhibit apoptosis.[3][6]

Xmu-MP-1's Dichotomous Effects on Cell Fate

The cellular response to Xmu-MP-1 is not uniform. In some contexts, its ability to activate YAP promotes cell proliferation and tissue regeneration. Conversely, in other scenarios, particularly in certain cancer types, Xmu-MP-1 treatment leads to cell cycle arrest and apoptosis.

Promotion of Cell Proliferation and Tissue Regeneration

In non-cancerous cells and in specific injury models, Xmu-MP-1 has demonstrated a significant pro-proliferative and regenerative capacity.

-

Liver and Intestinal Repair: In vivo studies in mice have shown that Xmu-MP-1 augments both intestinal and liver repair and regeneration following acute and chronic injuries.[2][5]

-

Cardiomyocyte Proliferation: In neonatal rat cardiomyocytes, Xmu-MP-1 treatment increased the proliferation of cardiomyocytes as indicated by Ki-67 staining.[7]

-

Chondrocyte Proliferation: In a model of osteoarthritis, Xmu-MP-1 rescued the suppressed proliferation of chondrocytes induced by IL-1β treatment.[8][9]

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In contrast to its regenerative effects, Xmu-MP-1 exhibits potent anti-cancer activity in several cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

-

Hematopoietic Cancers: Xmu-MP-1 effectively reduces the viability of hematopoietic cancer cells, including B- and T-cell lines.[3][4] It blocks cell cycle progression, predominantly at the G2/M phase, and induces apoptosis.[3][4]

-

Clear Cell Renal Cell Carcinoma (ccRCC): In 786-O ccRCC cells, Xmu-MP-1 inhibited cell growth in a dose-dependent manner.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of Xmu-MP-1.

Table 1: IC50 Values of Xmu-MP-1

| Parameter | Value | Reference |

| MST1 | 71.1 ± 12.9 nM | [5] |

| MST2 | 38.1 ± 6.9 nM | [5] |

Table 2: EC50 Values of Xmu-MP-1 in Hematopoietic Cancer Cell Lines (72h treatment)

| Cell Line | EC50 (µM) | Reference |

| Namalwa | 1.21 - 2.7 | [11] |

| Raji | 1.21 - 2.7 | [11] |

| Ramos | 1.21 - 2.7 | [11] |

| Jurkat | 1.21 - 2.7 | [11] |

| Daudi | 1.21 - 2.7 | [11] |

Table 3: Effect of Xmu-MP-1 on Apoptosis and Cell Survival

| Cell Type/Model | Treatment | Effect | Reference |

| Hematopoietic Tumor Cells | Xmu-MP-1 | Increased caspase 3/7 activity and cleaved PARP levels. | [3] |

| Namalwa Cells | Xmu-MP-1 (concentration-dependent) | Significant increase in caspase 3/7 activity. | [3] |

| Neonatal Rat Cardiomyocytes | Xmu-MP-1 (1-5 µM) + H₂O₂ (200 µM) | Significantly reduced number of TUNEL positive cells. | [7] |

| Neonatal Rat Cardiomyocytes | Xmu-MP-1 | Increased cell survival by 25-30%. | [7] |

| OA Chondrocytes | Xmu-MP-1 + IL-1β | Restored increased cell apoptosis induced by IL-1β. | [8][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Xmu-MP-1 on cell proliferation and apoptosis.

Cell Viability and Proliferation Assays

1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[12] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: Treat cells with various concentrations of Xmu-MP-1 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Assays

1. TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[16] The incorporated label can be detected by fluorescence microscopy or flow cytometry.

-

Protocol for Cultured Cells:

-

Cell Preparation: Harvest cells and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[17]

-

TUNEL Reaction: Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT enzyme and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP). Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18][19]

-

Detection (for Br-dUTP): If using Br-dUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody for 1 hour at room temperature.[18]

-

Analysis: Wash the cells and analyze by flow cytometry or fluorescence microscopy. Counterstain with a nuclear dye like DAPI or propidium iodide to visualize all cell nuclei.[18]

-

2. Caspase-Glo® 3/7 Assay

This is a luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.

-

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by activated caspases results in a luminescent signal that is proportional to the amount of caspase activity.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with Xmu-MP-1 or controls.

-

Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.

-

Incubation: Incubate at room temperature for 30 minutes to 3 hours.

-

Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status and expression levels of key proteins in the Hippo pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

-

Protocol:

-

Cell Lysis: Lyse Xmu-MP-1-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[20]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-YAP, YAP, p-MST1/2, MST1, p-MOB1, MOB1) overnight at 4°C.[20][21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

Xmu-MP-1 is a valuable research tool for interrogating the Hippo signaling pathway and a potential therapeutic agent with a complex, context-dependent mechanism of action. Its ability to promote regeneration in certain tissues while inducing apoptosis in specific cancer types highlights the intricate role of the Hippo pathway in cell fate decisions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Hippo pathway with inhibitors like Xmu-MP-1. Further investigation into the molecular determinants of the differential cellular responses to Xmu-MP-1 will be crucial for its successful translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]

- 9. XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay [protocols.io]

- 16. sileks.com [sileks.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. genscript.com [genscript.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. YAP - Mediator of the Hippo Signaling Pathway | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Xmu-MP-1: In Vitro Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-1 is a potent and selective small molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, Xmu-MP-1 blocks the phosphorylation cascade that leads to the inactivation of the downstream transcriptional co-activator Yes-associated protein (YAP), promoting its nuclear translocation and subsequent activation of target genes.[2][3][4] This modulation of the Hippo pathway has significant implications for cell proliferation, apoptosis, and tissue regeneration, making Xmu-MP-1 a valuable tool in various research fields, including cancer biology and regenerative medicine.[1][5][6] These application notes provide detailed protocols for the in vitro use of Xmu-MP-1 in cell culture, along with key quantitative data and a visual representation of its mechanism of action.

Mechanism of Action

Xmu-MP-1 acts as a reversible and ATP-competitive inhibitor of MST1 and MST2 kinases.[7] Inhibition of MST1/2 prevents the phosphorylation and activation of Large Tumor Suppressor kinases 1/2 (LATS1/2) and MOB kinase activator 1 (MOB1).[2][4] In their unphosphorylated state, LATS1/2 are unable to phosphorylate and thereby inactivate the transcriptional co-activator YAP. This allows YAP to translocate to the nucleus, where it binds to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[4][8]

Caption: Xmu-MP-1 inhibits MST1/2, preventing YAP phosphorylation and promoting its nuclear activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Xmu-MP-1 activity from various studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Reference |

| MST1 | 71.1 ± 12.9 | [2][4][7] |

| MST2 | 38.1 ± 6.9 | [2][4][7] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Assay | Effective Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |

| HepG2 | Western Blot (p-MOB1, p-LATS1/2, p-YAP) | 0.1 - 10 | 4 - 8 | Dose-dependent reduction in phosphorylation | [1][2][4] |

| HepG2 | RT-qPCR (CTGF, CYR61) | 1 - 3 | 6 | Increased gene expression | [4][8] |

| Namalwa, Raji, Ramos, Jurkat, Daudi | Cell Viability (CellTiter) | 1.21 - 2.7 (EC50) | 72 | Decreased cell viability | [1] |

| Namalwa | Apoptosis (Caspase-Glo 3/7) | 0.3 - 2.5 | 48 | Dose-dependent increase in caspase activity | [1][3] |

| Neonatal Rat Cardiomyocytes | Proliferation (Ki-67) | 3 | - | Increased proliferation | [9] |

| Primary Mouse Chondrocytes | Proliferation (EdU) | - | 48 | Rescued suppressed proliferation | [6] |

Experimental Protocols

The following are generalized protocols for common in vitro applications of Xmu-MP-1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Antiproliferative Effects in Suspension Cell Lines (e.g., Namalwa)

This protocol is adapted from studies on hematopoietic cancer cells.[1][3]

Materials:

-

Xmu-MP-1 (stock solution in DMSO)

-

Suspension cell line (e.g., Namalwa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Cell viability reagent (e.g., CellTiter 96 Aqueous One Solution)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete medium.[1]

-

Compound Preparation: Prepare serial dilutions of Xmu-MP-1 in complete medium from a concentrated stock solution. Suggested final concentrations range from 0.3 µM to 2.5 µM.[1][3] A vehicle control (DMSO) should be prepared at the same final concentration as the highest Xmu-MP-1 treatment.

-

Treatment: Add the prepared Xmu-MP-1 dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][3]

-

Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter 96 reagent).

-

Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Caption: Workflow for assessing the antiproliferative effects of Xmu-MP-1.

Protocol 2: Analysis of Hippo Pathway Inhibition by Western Blot in Adherent Cells (e.g., HepG2)

This protocol is based on the characterization of Xmu-MP-1's effect on the Hippo pathway.[4][8]

Materials:

-

Xmu-MP-1 (stock solution in DMSO)

-

Adherent cell line (e.g., HepG2)

-

Complete cell culture medium

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies (e.g., anti-p-MOB1, anti-p-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment: Treat the cells with various concentrations of Xmu-MP-1 (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Solubility and Storage

-

Solubility: Soluble in DMSO (e.g., up to 83 mg/mL).[4]

-

Storage: Store the solid compound at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 2 years.[2]

Conclusion

Xmu-MP-1 is a critical research tool for investigating the Hippo signaling pathway's role in various biological processes. The protocols and data presented here provide a foundation for designing and executing in vitro experiments to explore the effects of Xmu-MP-1 on cell behavior. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. preprints.org [preprints.org]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

Designing Experiments with Xmu-MP-1 for Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development of various cancers.[4][5] Xmu-MP-1 blocks the kinase activity of MST1/2, leading to the activation of the downstream effector Yes-associated protein (YAP), which can influence cell fate in a context-dependent manner.[1][6] In many cancer types, particularly hematopoietic malignancies, Xmu-MP-1 has demonstrated anti-tumor activity by inducing cell cycle arrest, apoptosis, and autophagy.[4][7][8] These application notes provide detailed protocols for in vitro and in vivo experiments to investigate the therapeutic potential of Xmu-MP-1 in cancer research.

Introduction

The Hippo signaling pathway is a key regulator of tissue homeostasis, and its dysregulation is a common feature in human cancers. The core of this pathway consists of a kinase cascade including MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[4][5] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ and the transcription of genes that promote cell proliferation and inhibit apoptosis.

Xmu-MP-1 is a valuable tool for studying the Hippo pathway and for exploring its therapeutic targeting in cancer. It is a reversible and selective inhibitor of MST1 and MST2 with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][6] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation of LATS1/2 and subsequently YAP, leading to YAP activation.[6] Interestingly, while YAP activation is generally associated with cell growth, in some cancer contexts, such as hematopoietic tumors, Xmu-MP-1 treatment leads to anti-proliferative effects and cell death.[2][4] This suggests a complex, context-dependent role for the Hippo pathway in cancer.

These application notes will guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of Xmu-MP-1 in various cancer models.

Data Presentation

Table 1: In Vitro Efficacy of Xmu-MP-1 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/IC50 | Reference |

| Namalwa | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |

| Raji | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |

| Ramos | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |

| Jurkat | T-cell Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |

| Daudi | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |

| HepG2 | Hepatocellular Carcinoma | Western Blot | p-MOB1, p-LATS1/2, p-YAP reduction | 0.1 - 10 µM | [1][6] |

| Namalwa | Burkitt's Lymphoma | Caspase 3/7 Assay | Increased Activity | 0.3 - 2.5 µM | [3][4] |

| Various Hematopoietic Tumor Cells | Hematopoietic Cancers | Caspase 3/7 Assay | Increased Activity | 2.5 µM | [3][4] |

| 786-O, A498, RCC4 | Clear Cell Renal Cell Carcinoma | Cell Growth Assay | Growth Inhibition | 2 µM | [9] |

Table 2: In Vivo Efficacy of Xmu-MP-1

| Animal Model | Cancer Type | Dosing | Route | Outcome | Reference |

| Mouse | Acute and chronic liver injury | 1 - 3 mg/kg | Intraperitoneal | Augmented liver repair and regeneration | [1][6] |

| Mouse | Pressure overload-induced hypertrophy | 1 mg/kg (every other day) | Intraperitoneal | Improved cardiac contractility, reduced hypertrophy | [10] |

| Mouse | Endotoxemic acute lung injury | 1 mg/kg | Intraperitoneal | Alleviated lung injury and inflammation | [11] |

Mandatory Visualizations

Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1 on MST1/2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. preprints.org [preprints.org]

- 3. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]

- 5. Hippo Pathway: Upstream Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. selleckchem.com [selleckchem.com]

- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 9. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

Xmu-MP-1 Administration for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Xmu-MP-1, a potent and selective inhibitor of Mammalian STE20-like kinase 1/2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] Proper administration and dosage are critical for achieving desired therapeutic effects and ensuring reproducible experimental outcomes in preclinical research.

Introduction to Xmu-MP-1

Xmu-MP-1 is a small molecule inhibitor that targets MST1 and MST2, leading to the activation of the downstream effector Yes-associated protein (YAP).[3][4] This mechanism promotes cell growth, proliferation, and tissue regeneration, making Xmu-MP-1 a valuable tool for studies in regenerative medicine, oncology, and various other disease models.[1][5] In vivo studies have demonstrated its efficacy in promoting tissue repair in the intestine and liver, protecting against cardiac hypertrophy, and improving glucose tolerance.[5][6][7]

Data Presentation: In Vivo Administration Parameters

The following tables summarize the quantitative data from various in vivo studies utilizing Xmu-MP-1, providing a comparative overview of administration routes, dosages, and experimental models.

Table 1: Intraperitoneal (IP) Administration of Xmu-MP-1

| Animal Model | Dosage | Frequency | Vehicle | Study Focus | Reference |

| C57BL/6 Mice (cardiac hypertrophy) | 1 mg/kg | Every 2 days | DMSO | Cardiac protection | [6][8] |

| Balb/c Mice (diabetes) | 1 mg/kg | Daily | DMSO | Spermatogenesis improvement | [9][10] |

| Mice (liver and intestinal injury) | 1 - 3 mg/kg | Not specified | Not specified | Tissue repair and regeneration | [5][11] |

| Mice (ionizing radiation injury) | 10 mg/kg | Daily for 7 days prior to radiation | 10% DMSO in normal saline | Radioprotection | [12] |

Table 2: Oral Gavage Administration of Xmu-MP-1

| Animal Model | Dosage | Frequency | Vehicle | Study Focus | Reference |

| LDL receptor −/− Mice (aortic aneurysm) | 3 mg/kg | Daily | DMSO | Aortic aneurysm | [13] |

Signaling Pathway and Experimental Workflow

Hippo Signaling Pathway Inhibition by Xmu-MP-1

Xmu-MP-1 acts by inhibiting the kinase activity of MST1 and MST2. This prevents the subsequent phosphorylation and activation of Large Tumor Suppressor 1/2 (LATS1/2). In the absence of LATS1/2 activation, the downstream effector YAP is not phosphorylated, allowing it to translocate into the nucleus and promote the transcription of genes involved in cell proliferation and survival.

Caption: The Hippo signaling pathway and the inhibitory action of Xmu-MP-1.

General In Vivo Experimental Workflow

A typical in vivo study involving Xmu-MP-1 administration follows a structured workflow from preparation to data analysis.

Caption: A generalized workflow for in vivo studies using Xmu-MP-1.

Experimental Protocols

The following are detailed protocols for the preparation and administration of Xmu-MP-1 for in vivo studies. These protocols are based on methods cited in the literature and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Preparation of Xmu-MP-1 for In Vivo Administration

Materials:

-

Xmu-MP-1 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl) or Normal Saline

-

Sterile, light-protected tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure for Intraperitoneal Injection Vehicle:

-

For a simple DMSO vehicle: Dissolve Xmu-MP-1 in 100% DMSO to create a stock solution.[6][9] For injections, this stock can be diluted with saline, though care must be taken to avoid precipitation. A common final concentration of DMSO in the injected solution is 10%.[12]

-

For a mixed vehicle (recommended to improve solubility and reduce toxicity):

-

First, dissolve Xmu-MP-1 in DMSO to make a concentrated stock solution (e.g., 10% of the final volume).[11]

-

In a separate tube, prepare the vehicle by mixing PEG300 (40% of final volume), Tween-80 (5% of final volume), and Saline (45% of final volume).[11]

-

Add the Xmu-MP-1/DMSO stock solution to the vehicle mixture and vortex thoroughly until the solution is clear.[11]

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[11]

-

It is recommended to prepare the working solution fresh on the day of use. [11]

-

Procedure for Oral Gavage Vehicle:

-

Dissolve the required amount of Xmu-MP-1 directly in DMSO to achieve the desired final concentration for administration (e.g., 30 mg/mL).[13]

-

Ensure the solution is clear and homogenous before administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

-

Prepared Xmu-MP-1 solution

-

Appropriate size syringes (e.g., 1 mL)

-

Needles (25-30 gauge)

-

Animal scale

-

70% Ethanol or other appropriate disinfectant

-

Gauze pads

Procedure:

-

Weigh the mouse to determine the correct volume of Xmu-MP-1 solution to inject based on the desired dosage (e.g., 1 mg/kg).

-

Properly restrain the mouse, ensuring a firm but gentle grip. The mouse should be positioned with its head tilted downwards to move the abdominal organs away from the injection site.[14][15]

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][16]

-

Wipe the injection site with 70% ethanol.[14]

-

Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14][16]

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[15]

-

Slowly inject the solution. The maximum recommended volume for an IP injection in an adult mouse is typically less than 2-3 mL.[17]

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions.

Protocol 3: Oral Gavage in Mice

Materials:

-

Prepared Xmu-MP-1 solution

-

Syringe

-

Flexible or rigid gavage needle with a ball tip

-

Animal scale

Procedure:

-

Weigh the mouse to calculate the correct volume of Xmu-MP-1 solution.

-

Gently restrain the mouse, holding it in an upright position.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Gently insert the gavage needle into the mouth, allowing the mouse to swallow the ball tip.

-

Carefully advance the needle along the esophagus into the stomach. Do not force the needle.

-

Once the needle is in place, slowly administer the Xmu-MP-1 solution.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for any signs of respiratory distress or discomfort.

Conclusion

The administration of Xmu-MP-1 in in vivo studies requires careful consideration of the administration route, dosage, and vehicle formulation to ensure efficacy and minimize potential toxicity. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their experiments effectively. Adherence to proper animal handling and injection techniques is crucial for the welfare of the animals and the validity of the experimental results.

References

- 1. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU-MP-1, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1: A Potential Compound to Improve Spermatogenesis in Mouse Model of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mst1/2 Kinases Inhibitor, XMU-MP-1, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]